

Application Notes and Protocols for the Synthesis of MN-305 Hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

Introduction

MN-305 hydrochloride, also known as Osemozotan hydrochloride, is a potent and highly selective serotonin 5-HT1A receptor agonist.[1][2][3][4] Its selectivity for the 5-HT1A receptor makes it a valuable tool for neuroscience research and a potential therapeutic agent for anxiety and depressive disorders.[1][3][4] These application notes provide detailed protocols for the chemical synthesis of MN-305 hydrochloride, compiled from available scientific literature and patents. The provided methodologies are intended for use by qualified researchers and chemists in a laboratory setting.

Chemical Profile

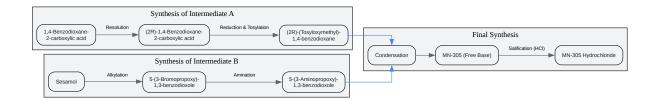


Compound Name	MN-305 Hydrochloride (Osemozotan Hydrochloride)
IUPAC Name	(3-(2H-1,3-benzodioxol-5-yloxy)propyl)((2S)-2,3-dihydro-1,4-benzodioxin-2-ylmethyl)amine hydrochloride
Molecular Formula	C19H22CINO5
Molecular Weight	379.84 g/mol
CAS Number	137275-80-0
Target	Serotonin 5-HT1A Receptor Agonist

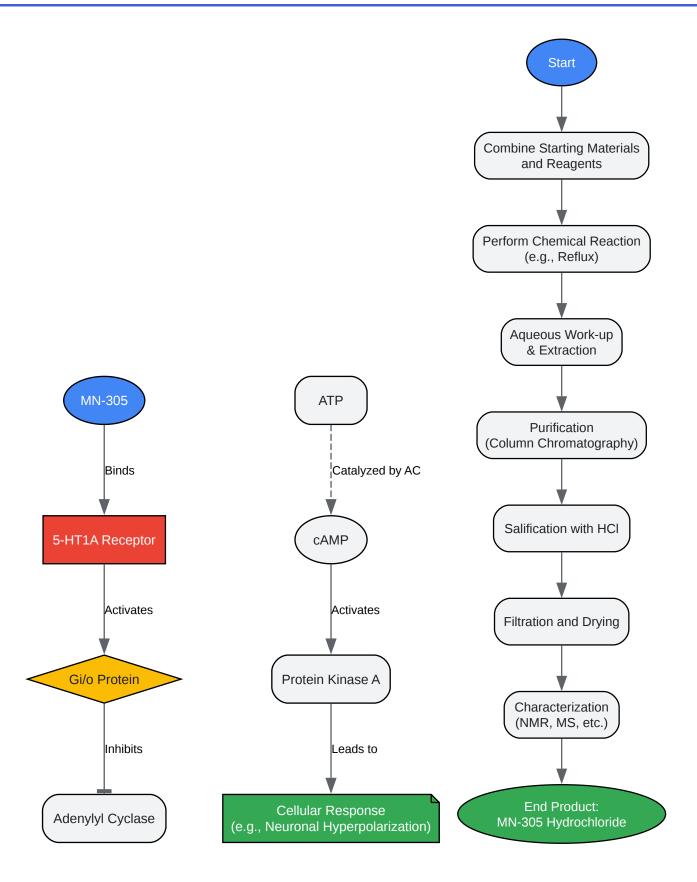
Synthetic Pathway Overview

The synthesis of **MN-305** hydrochloride involves a key condensation step between two main building blocks: (2R)-(tosyloxymethyl)-1,4-benzodioxane and 5-(3-aminopropoxy)-1,3-benzodioxole. This is followed by salification with hydrochloric acid to yield the final product. An alternative and more detailed approach involves the resolution of 1,4-benzodioxane-2-carboxylic acid, followed by condensation and subsequent reduction and salt formation.









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References

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